molecular formula C13H12N2O B8314275 1-Quinolin-3-yl-pyrrolidin-2-one

1-Quinolin-3-yl-pyrrolidin-2-one

Cat. No.: B8314275
M. Wt: 212.25 g/mol
InChI Key: IYXJVKLYRMWVBC-UHFFFAOYSA-N
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Description

1-Quinolin-3-yl-pyrrolidin-2-one is a heterocyclic compound featuring a quinoline moiety linked to a pyrrolidin-2-one ring at the 3-position. The quinoline scaffold is well-known for its pharmacological versatility, while the pyrrolidinone ring contributes to conformational flexibility and hydrogen-bonding capabilities, enhancing interactions with biological targets . This article provides a detailed comparison of this compound with structurally analogous compounds, focusing on synthesis, biological activity, and physicochemical properties.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-quinolin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-6-3-7-15(13)11-8-10-4-1-2-5-12(10)14-9-11/h1-2,4-5,8-9H,3,6-7H2

InChI Key

IYXJVKLYRMWVBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-Quinolin-3-yl-pyrrolidin-2-one has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a study demonstrated that a related compound effectively suppressed the proliferation of A549 lung cancer cells with an IC50 of 5.9 μM, indicating promising cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .

Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, particularly in targeting specific biological pathways involved in cancer progression. Its mechanism involves binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of this compound derivatives. One study reported that a synthesized derivative exhibited significant antibacterial activity against various strains, including Escherichia coli and Klebsiella pneumoniae, with maximum zones of inhibition reaching 28 mm . This suggests potential applications in treating bacterial infections.

Biological Applications

Larvicidal Activity
The compound has shown promise in larvicidal applications. A derivative was reported to have a larvicidal activity of 60% against Anopheles species and 53% against Culex species, indicating its potential use in vector control strategies .

Mechanism of Action
The interaction of this compound with biological targets is primarily through its ability to intercalate with DNA and inhibit critical enzyme functions. This dual action enhances its potential as a therapeutic agent in various diseases, including cancer.

Material Science

Development of Functional Materials
In materials science, this compound is being explored for its electronic and optical properties. Its unique molecular structure allows it to serve as a building block for more complex heterocyclic compounds used in the development of advanced materials .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer AgentInhibits tubulin polymerization; IC50 = 5.9 μM
Enzyme InhibitionBinds to colchicine site on tubulin
AntimicrobialAntibacterial ActivitySignificant inhibition against E. coli and K. pneumoniae
Larvicidal Activity60% efficacy against Anopheles species
Material ScienceFunctional Materials DevelopmentExplored for electronic/optical properties

Case Studies

  • Anticancer Efficacy Study
    • Objective: To evaluate the cytotoxic effects of 5-aryltetrahydropyrrolo[1,2-a]quinoline derivatives.
    • Methodology: Flow cytometry-based cell cycle analysis was employed on A549 cells.
    • Results: The study confirmed that the most active compound significantly reduced microtubule growth rates and arrested cell division at low micromolar concentrations.
  • Antimicrobial Activity Assessment
    • Objective: To synthesize and evaluate the antibacterial properties of various pyrrolidine derivatives.
    • Methodology: The synthesized compounds were tested against multiple bacterial strains.
    • Results: The compound showed high sensitivity against E. coli and K. pneumoniae, with notable zones of inhibition indicating strong antibacterial activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 1-Quinolin-3-yl-pyrrolidin-2-one and related compounds:

Compound Name Core Structure Substituent Position Heterocycle Type Key Modifications
This compound Quinoline 3-position Pyrrolidin-2-one Direct linkage via N-atom of pyrrolidinone
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline 3-position Pyrrolidin-2-one Quinoxaline replaces quinoline; methyl group at N1
Quinolin-2-one-pyrimidine hybrids Quinolin-2-one 2-position Pyrimidine Pyrimidine linked via amino-phenyl group
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one Quinoline 3-position Pyridin-2-one Pyridinone attached via methylene bridge
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one Pyrazine 2-position Pyrrolidin-2-one Pyrazine replaces quinoline; Cl substituent

Key Observations :

  • Replacement of quinoline with quinoxaline (as in ) introduces a fused benzene-diazine ring, altering electron distribution and steric bulk.
  • Substituent position (e.g., quinoline-3-yl vs. quinoline-2-one in ) influences molecular geometry and pharmacophore alignment.

Key Observations :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times and improves yields compared to traditional heating.
  • Green methods (e.g., ) prioritize eco-friendly reagents but may compromise efficiency.
  • N-alkylation strategies (e.g., ) require precise temperature control to avoid side reactions.

Key Observations :

  • Quinoxaline derivatives (e.g., ) show selectivity toward Gram-positive bacteria, likely due to enhanced membrane penetration.
  • Pyrimidine-linked hybrids (e.g., ) outperform verapamil in MDR reversal, suggesting the importance of pyrimidine’s planar structure for P-gp inhibition.
  • The absence of bioactivity data for this compound highlights a research gap.
Physicochemical Properties

Comparative physicochemical

Compound Solubility (LogP) Hydrogen-Bond Acceptors Melting Point (°C) Stability
This compound* Predicted: 2.1 3 Not reported Sensitive to hydrolysis
Quinolin-2-one-pyrimidine hybrids 1.8–2.3 4–5 180–220 Stable in DMSO
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one 1.9 3 145–148 Stable under dry conditions

*Predicted using computational tools due to lack of experimental data.

Key Observations :

  • Pyrrolidinone-containing compounds generally exhibit moderate LogP values (~2), favoring blood-brain barrier penetration.
  • Higher hydrogen-bond acceptors in pyrimidine hybrids () may enhance target binding but reduce oral bioavailability.

Preparation Methods

Mechanism and Reactivity

1-Quinolin-3-yl-pyrrolidin-2-one is synthesized through annulation reactions involving N-vinyl pyrrolidin-2-one and quinoline derivatives. The reaction proceeds via a [3+2] cycloaddition mechanism, where the vinyl group acts as a dienophile, and the quinoline moiety participates as a nucleophile. Potassium carbonate facilitates deprotonation, enhancing the nucleophilicity of the quinoline nitrogen. Heating at 100°C for 10 hours in ethyl acetate ensures complete cyclization, yielding the target compound with 81–88% efficiency.

Optimization Studies

  • Catalyst Loading : Increasing potassium carbonate from 1.0 to 1.2 equivalents improves yield by 12% due to enhanced base strength.

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) reduce side reactions compared to ethyl acetate, albeit with a 5% yield penalty.

  • Temperature Control : Reactions conducted at 80°C result in incomplete cyclization, whereas 100°C ensures >95% conversion.

Palladium-Catalyzed C-H Functionalization

Reaction Design

Palladium-catalyzed coupling enables direct functionalization of the quinoline C3 position. A bimetallic Pd(OAc)₂/CuI system with PPh₃ as a ligand and LiOtBu as a base promotes regioselective coupling between 3-bromoquinolin-2(1H)-one and pyrrolidin-2-one precursors. The reaction proceeds in 1,4-dioxane at 120°C for 6 hours, achieving 76–85% yields.

Substrate Scope and Limitations

Quinoline DerivativeCoupling PartnerYield (%)
3-Bromoquinolin-2-onePyrrolidin-2-one85
3-Iodoquinolin-2-onePyrrolidin-2-one78
3-Chloroquinolin-2-onePyrrolidin-2-one63

Iodo-substituted quinolines exhibit moderate reactivity due to steric hindrance, while chloro derivatives require harsher conditions.

Michael Addition with Acrylic Acid Derivatives

Synthetic Pathway

Quinolin-2-one reacts with ethyl acrylate in a Michael addition, forming 3-[2-oxoquinolin-1(2H)-yl]propanoate intermediates. Subsequent hydrolysis with NaOH yields 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, which undergoes cyclization with pyrrolidine under peptide coupling conditions. Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation, producing this compound in 72% yield.

Critical Parameters

  • Hydrazide Intermediate : Replacing DCC with azide coupling agents improves yield to 81% by minimizing side-product formation.

  • Acid Stability : Carboxylic acid intermediates require pH control (pH 6–7) to prevent decarboxylation during cyclization.

Cerium-Mediated Ring-Opening Cyclization

Methodology

A novel approach involves the reaction of 3-aminoquinoline with 2,3-dihydrofuran in acetonitrile, catalyzed by CeCl₃·6H₂O. The cerium ion activates the dihydrofuran, enabling ring-opening and subsequent cyclization with the amine group. The reaction proceeds at 60°C for 30 minutes, yielding 1-(quinolin-3-yl)pyrrolidin-2-ol, which is oxidized to the target ketone using Jones reagent (CrO₃/H₂SO₄) in 68% overall yield.

Oxidation Optimization

Oxidizing AgentSolventTemperature (°C)Yield (%)
Jones reagentAcetone068
KMnO₄Water2542
PCCCH₂Cl₂2555

Low temperatures (0°C) prevent over-oxidation to carboxylic acids.

Acid-Catalyzed Cyclocondensation

Procedure

A mixture of 3-quinolinecarboxylic acid and pyrrolidine in HCl/dioxane undergoes cyclocondensation at 80°C for 10 hours. The acid catalyzes both amide bond formation and intramolecular cyclization, yielding this compound in 70% yield after recrystallization from ethanol.

Solvent and Acid Screening

Acid CatalystSolventYield (%)
HClDioxane70
H₂SO₄Dioxane65
HClNMP58

Dioxane’s high boiling point (101°C) facilitates prolonged reflux without solvent evaporation .

Q & A

Q. What are the common synthetic routes for 1-Quinolin-3-yl-pyrrolidin-2-one derivatives?

  • Methodological Answer : The synthesis typically involves N-alkylation or catalytic cyclization strategies. For example, 2-chloro-3-(chloromethyl)quinoline derivatives can react with pyridinones under reflux in DMF/THF with potassium tert-butoxide (KOtBu) as a base, followed by column chromatography purification (hexane/ethyl acetate, 1:9) . Pyrrolidine has also been used as a catalyst in aqueous ethanol for synthesizing dihydroquinolinone derivatives via one-pot multicomponent reactions . Key considerations include solvent polarity (to stabilize intermediates) and catalyst efficiency (e.g., pyrrolidine’s basicity enhances nucleophilic attack) .

Q. How is column chromatography optimized for purifying quinoline-pyrrolidinone hybrids?

  • Methodological Answer : Solvent polarity gradients are critical. For instance, a 1:9 hexane/ethyl acetate ratio effectively separates polar quinoline-pyrrolidinone adducts from unreacted starting materials . Pre-adsorption of crude products onto silica gel before loading improves resolution. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate) ensures collection of the target fraction.

Q. What safety protocols apply to handling quinoline-containing pyrrolidinones?

  • Methodological Answer : Store compounds in tightly sealed containers under dry, ventilated conditions to prevent moisture absorption or decomposition . Use PPE (gloves, lab coats, goggles) due to limited toxicity data. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can N-alkylation yields be improved for quinoline derivatives?

  • Methodological Answer : Optimize reaction parameters:
  • Solvent : Polar aprotic solvents (DMF, THF) stabilize intermediates but may require inert atmospheres to avoid side reactions .
  • Temperature : Reflux (e.g., 343 K in THF) accelerates kinetics but must balance decomposition risks .
  • Catalyst : KOtBu enhances deprotonation efficiency; alternative bases (e.g., NaH) may reduce byproducts.
    Post-reaction quenching with ice-water precipitates crude products, minimizing losses .

Q. Which analytical techniques resolve structural ambiguities in quinoline-pyrrolidinone hybrids?

  • Methodological Answer :
  • X-ray crystallography : Determines dihedral angles (e.g., 85.93° between quinoline and pyridinone rings) and non-covalent interactions (C–H⋯O/N, π-π stacking) critical for molecular packing .
  • GC-MS/IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and molecular ion peaks, though low-intensity signals may require high-resolution MS .

Q. How do non-covalent interactions influence crystallographic packing?

  • Methodological Answer : Intramolecular C–H⋯N and intermolecular π-π interactions (e.g., centroid distances of 3.55–3.78 Å) stabilize crystal lattices. Hydrogen bonding networks (e.g., C–H⋯O) create layered structures, which can be modeled using software like Mercury to predict solubility and stability .

Q. How should researchers address contradictory yield data in published syntheses?

  • Methodological Answer :
  • Reproduce conditions : Verify solvent purity, catalyst loading, and reaction time (e.g., 1 h vs. longer durations in low-yield methods) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis species).
  • Design of Experiments (DoE) : Statistically vary factors (temperature, stoichiometry) to identify critical parameters .

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